8-Bromo-2-methyl-5-(trifluoromethyl)quinoline

Cross-coupling chemistry Suzuki-Miyaura coupling Quinoline functionalization

8-Bromo-2-methyl-5-(trifluoromethyl)quinoline (CAS 2411639-35-3) is a trisubstituted quinoline derivative bearing bromine at C-8, a methyl group at C-2, and a trifluoromethyl group at C-5 of the quinoline core (C11H7BrF3N, MW 290.08 g/mol). This compound belongs to the broader class of fluorinated quinolines, which have demonstrated significant potential as tubulin polymerization inhibitors, kinase inhibitors, and antimicrobial agents in published studies.

Molecular Formula C11H7BrF3N
Molecular Weight 290.08 g/mol
CAS No. 2411639-35-3
Cat. No. B6291436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-methyl-5-(trifluoromethyl)quinoline
CAS2411639-35-3
Molecular FormulaC11H7BrF3N
Molecular Weight290.08 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2C=C1)C(F)(F)F)Br
InChIInChI=1S/C11H7BrF3N/c1-6-2-3-7-8(11(13,14)15)4-5-9(12)10(7)16-6/h2-5H,1H3
InChIKeyMLCYNFFZMWPKHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2-methyl-5-(trifluoromethyl)quinoline (CAS 2411639-35-3): Structural Identity and Procurement-Relevant Characteristics


8-Bromo-2-methyl-5-(trifluoromethyl)quinoline (CAS 2411639-35-3) is a trisubstituted quinoline derivative bearing bromine at C-8, a methyl group at C-2, and a trifluoromethyl group at C-5 of the quinoline core (C11H7BrF3N, MW 290.08 g/mol) . This compound belongs to the broader class of fluorinated quinolines, which have demonstrated significant potential as tubulin polymerization inhibitors, kinase inhibitors, and antimicrobial agents in published studies [1]. Commercially, it is available under the Apollo Scientific brand (catalog PC109806) at ≥95% purity, positioned as a research intermediate for laboratory-scale investigations . Of critical importance for procurement is that this compound carries a unique substitution pattern — specifically the concurrent presence of a C-8 bromo substituent alongside a C-5 trifluoromethyl group and a C-2 methyl group — which distinguishes it from all closely related positional isomers and defines its chemical utility as an intermediate for further functionalization via cross-coupling chemistry.

Why Positional Isomers of Bromo-Trifluoromethyl-Quinolines Cannot Substitute for 8-Bromo-2-methyl-5-(trifluoromethyl)quinoline


Quinoline derivatives with identical molecular formulas can exhibit profoundly different chemical reactivities and biological profiles depending solely on the positional arrangement of substituents around the bicyclic core. For example, 4-bromo-2-methyl-6-(trifluoromethyl)quinoline (CAS 1070879-56-9, C11H7BrF3N, MW 290.08) shares the identical molecular formula with the target compound but places the trifluoromethyl group at C-6 rather than C-5, which alters the electronic distribution across the quinoline ring and consequently modifies its reactivity in nucleophilic aromatic substitution and cross-coupling reactions . Similarly, 8-bromo-5-(trifluoromethyl)quinoline (CAS 917251-92-4) and 8-bromo-2-(trifluoromethyl)quinoline (CAS 176722-63-7) each lack the C-2 methyl group present in the target compound, which significantly impacts lipophilicity (calculated XLogP3 ~4.2 for the target vs. differing values for each positional isomer) and potential steric interactions at biological target sites . Published SAR studies on trifluoromethylquinoline derivatives have demonstrated that even a single positional change of the CF3 group from C-5 to C-6 or C-7 can alter antiproliferative IC50 values by more than one order of magnitude against human cancer cell lines [1]. Therefore, for applications requiring specific substitution patterns — whether for structure-activity relationship (SAR) exploration, cross-coupling at the C-8 position, or metabolic stability conferred by the C-5 CF3 group — generic substitution within this isomer family is not scientifically defensible without re-validation.

Quantitative Differentiation Evidence for 8-Bromo-2-methyl-5-(trifluoromethyl)quinoline vs. Closest Analogs


Substituent Architecture: Concurrent C-8 Br, C-2 CH3, and C-5 CF3 as a Unique Synthetic Handle for Cross-Coupling

The target compound contains a bromine atom at the C-8 position of the quinoline ring, a site known to participate in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura coupling [1]. In contrast, the comparator 8-bromo-5-(trifluoromethyl)quinoline (CAS 917251-92-4) lacks the C-2 methyl group, which not only alters the electron density at the C-8 position but also eliminates the steric and solubility-modulating contribution of the methyl substituent. The combination of C-8 bromine (a cross-coupling handle) with C-5 trifluoromethyl (a strong electron-withdrawing group) and C-2 methyl (an electron-donating group) creates a unique electronic environment across the quinoline core that is not replicated by any single positional isomer. The electron-withdrawing CF3 group at C-5 can activate the C-8 position toward nucleophilic aromatic substitution relative to analogs where the CF3 is positioned at C-6 or C-7, while the C-2 methyl group provides additional lipophilicity (contributing to a calculated XLogP3 of 4.2) .

Cross-coupling chemistry Suzuki-Miyaura coupling Quinoline functionalization

Lipophilicity Differentiation: Calculated XLogP3 of 4.2 vs. Non-Methylated and Differently Substituted Quinoline Analogs

The computed XLogP3 value for 8-bromo-2-methyl-5-(trifluoromethyl)quinoline is 4.2, reflecting the combined contributions of the lipophilic bromine, trifluoromethyl, and methyl substituents . This value places the compound in a lipophilicity range that is distinctly different from its non-methylated analog 8-bromo-5-(trifluoromethyl)quinoline (CAS 917251-92-4, MW 276.05, lacking C-2 methyl), which would be expected to have a lower XLogP3. Furthermore, the 4-bromo-2-methyl-6-(trifluoromethyl)quinoline isomer (CAS 1070879-56-9) shares the same molecular formula but relocates the trifluoromethyl group to C-6, which changes the overall dipole moment and alters the compound's interaction with polar environments. The topological polar surface area (TPSA) of 12.9 Ų indicates very low polarity, reinforcing that lipophilicity-driven properties such as membrane permeability will differ from isomers with different substituent arrangements. The zero hydrogen bond donor count and four hydrogen bond acceptor sites are consistent across the isomer family; however, the spatial arrangement of these acceptors around the quinoline core varies with substitution pattern .

Lipophilicity Drug-likeness Physicochemical profiling

Antiproliferative Activity Class-Level Evidence: Trifluoromethylquinoline Derivatives as Tubulin Polymerization Inhibitors

While no direct antiproliferative data has been published for 8-bromo-2-methyl-5-(trifluoromethyl)quinoline specifically, class-level evidence from structurally related trifluoromethylquinoline derivatives provides a benchmark for the potential of this compound class. In a 2023 study by Zhang et al., a series of novel trifluoromethylquinoline derivatives were designed, synthesized, and evaluated for antiproliferative activity against four human cancer cell lines [1]. The study identified several compounds with nanomolar antiproliferative activity: compound 6b, which contains a trifluoromethylquinoline core with specific substituents, demonstrated potent activity across all tested cell lines and targeted the colchicine binding site of tubulin. A subsequent 2025 study further demonstrated that compound 14b (an N-aryl-2-trifluoromethyl-quinoline-4-amine derivative) exhibited IC50 = 0.0027 μM against LNCaP prostate cancer cells with a Selectivity Index of 4.07, outperforming the positive control colchicine [2]. It must be explicitly noted that these data are class-level inferences; the target compound's specific activity has not been experimentally determined and may differ significantly based on its unique substitution pattern.

Antiproliferative activity Tubulin polymerization inhibition Cancer cell lines

Molecular Descriptor Differentiation: Heavy Atom Count, Complexity, and Rotatable Bond Profile

8-Bromo-2-methyl-5-(trifluoromethyl)quinoline possesses a set of computed molecular descriptors that differentiate it from both simpler and more complex quinoline analogs . The compound has 16 heavy atoms (C, N, Br, F), a molecular complexity score of 256, and zero rotatable bonds. These features distinguish it from the simpler analog 8-bromo-5-(trifluoromethyl)quinoline (CAS 917251-92-4, C10H5BrF3N, MW 276.05), which has fewer heavy atoms and a lower complexity score due to the absence of the C-2 methyl group. The zero rotatable bond count is noteworthy: it indicates a fully rigid bicyclic core with no conformational flexibility, which can be advantageous in drug design for reducing entropic penalties upon target binding. In contrast, analogs such as 6-(bromomethyl)-2-(trifluoromethyl)quinoline (CAS 175203-72-2), which shares the C11H7BrF3N formula, contain a rotatable bromomethyl group (one rotatable bond), introducing conformational flexibility that may be undesirable for certain target engagement strategies .

Molecular descriptors Computational chemistry Compound selection

Antimicrobial Class-Level Activity: 8-Trifluoromethylquinoline Derivatives with Defined MIC Values

Class-level evidence for antimicrobial activity of trifluoromethylquinoline derivatives provides a useful benchmark, though no direct MIC data are available for the target compound. In a 2015 study, 8-trifluoromethylquinoline-containing pyrazole-3-carboxamide derivatives were synthesized and evaluated for antitubercular activity [1]. Two compounds in this series, 9k and 9t, demonstrated significant inhibition with MIC values of 3.13 µg/mL against Mycobacterium tuberculosis, which was comparable to the standard drug ethambutol. Additional studies on 4-N-alkylated-2-trifluoromethylquinoline analogs demonstrated activity against multiple nontuberculous mycobacteria species including M. fortuitum, M. chelonae, M. abscessus, M. kansasii, and M. avium [2]. Importantly, the target compound's 5-CF3 substitution (vs. 8-CF3 or 2-CF3 in the studied compounds) represents a distinct electronic and steric environment that would need independent evaluation. This class-level data supports the rationale for exploring the target compound's antimicrobial potential, but does not substitute for direct experimental validation.

Antimicrobial activity MIC determination Antitubercular agents

High-Priority Application Scenarios for 8-Bromo-2-methyl-5-(trifluoromethyl)quinoline in Research Procurement


Structure-Activity Relationship (SAR) Studies of Quinoline-Based Kinase or Tubulin Inhibitors

For medicinal chemistry teams exploring quinoline-based kinase inhibitors or tubulin polymerization inhibitors, this compound offers a specific substitution pattern (C-8 Br, C-5 CF3, C-2 CH3) that allows systematic exploration of how the concurrent presence of these three substituents affects target binding, cellular potency, and pharmacokinetic properties. The C-8 bromine serves as a synthetic handle for diversification via Suzuki-Miyaura or other cross-coupling reactions, while the C-5 CF3 group provides metabolic stability and the C-2 methyl modulates lipophilicity. Class-level evidence from trifluoromethylquinoline derivatives has demonstrated nanomolar antiproliferative activity (e.g., compound 14b: IC50 = 0.0027 μM against LNCaP cells) [1], establishing the scaffold's potential for further optimization. This specific isomer is irreplaceable for SAR programs requiring the C-5 CF3/C-2 CH3 combination with a C-8 diversification point.

Synthesis of Novel Quinoline-Based Antimicrobial Agents Targeting Mycobacterial Species

For research groups developing new antitubercular or antimycobacterial agents, this compound provides a scaffold with structural features associated with antimicrobial activity in related series. Published studies on 8-trifluoromethylquinoline derivatives have reported MIC values as low as 3.13 µg/mL against M. tuberculosis [2], and 4-N-alkylated-2-trifluoromethylquinolines have shown activity against multiple nontuberculous mycobacteria species [3]. The target compound's unique combination of C-8 bromine (enabling further diversification), C-5 CF3 (potentially enhancing membrane penetration and metabolic stability), and C-2 methyl (modulating lipophilicity) makes it a compelling starting point for synthesizing focused libraries targeting mycobacterial infections, particularly given the ongoing need for new agents to combat drug-resistant tuberculosis.

Cross-Coupling Methodology Development Using Sterically and Electronically Differentiated Quinoline Substrates

For synthetic methodology groups developing new palladium-catalyzed cross-coupling protocols, this compound represents a sterically and electronically differentiated substrate that is distinct from simpler aryl bromides. The C-8 bromine is flanked by the quinoline nitrogen (which can coordinate to palladium catalysts) and the C-5 trifluoromethyl group (a strong electron-withdrawing group), creating a unique electronic environment for oxidative addition and subsequent transmetallation steps. The C-2 methyl group introduces steric considerations that may influence catalyst selection and reaction optimization. The computed properties (16 heavy atoms, complexity 256, zero rotatable bonds, XLogP3 4.2) confirm this is a rigid, relatively lipophilic substrate that will behave differently in cross-coupling reactions compared to simpler bromoquinolines. This makes it valuable for studies aimed at expanding the substrate scope of emerging catalytic systems.

Fragment-Based or Structure-Based Drug Design Requiring Conformationally Rigid Quinoline Cores

For computational chemistry and structural biology groups employing fragment-based drug design (FBDD) or structure-based drug design (SBDD) approaches, the target compound's zero rotatable bond count is a distinguishing feature . Conformational rigidity reduces the entropic penalty upon target binding and can improve binding affinity. The compound's molecular complexity (256) and heavy atom count (16) place it at the upper end of typical fragment libraries (MW 290), making it suitable as an 'advanced fragment' or scaffold for structure-guided optimization. The C-8 bromine provides a vector for growing the fragment into additional binding pockets, while the C-5 CF3 group can engage in favorable interactions with hydrophobic protein surfaces or fluorine-specific interactions. This compound cannot be replaced by flexible analogs (e.g., bromomethylquinoline isomers with rotatable bonds) without fundamentally altering the conformational properties of the designed ligand.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-2-methyl-5-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.